molecular formula C17H12Cl2N2O3 B5237346 methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5237346
M. Wt: 363.2 g/mol
InChI Key: RANBTYHJVWUDNO-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the naphthyridine family, which is known for its diverse biological and chemical properties. The presence of the dichlorophenyl group and the carboxylate moiety makes it a unique candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 2,4-dichlorobenzaldehyde and a suitable amine, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: It may be used in the development of new drugs or as a lead compound for drug discovery.

  • Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,4-Dichlorophenol: A simpler aromatic compound with similar chlorinated phenyl groups.

  • Bifenox: Another naphthyridine derivative with potential herbicidal properties.

  • 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride: A structurally related compound with potential use in chemical synthesis.

Uniqueness: Methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 6-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-9-11(17(23)24-2)8-12-14(20-9)5-6-21(16(12)22)15-4-3-10(18)7-13(15)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANBTYHJVWUDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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